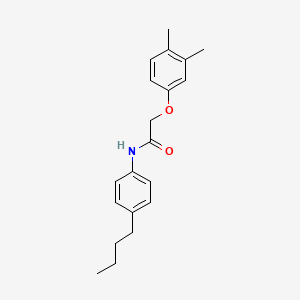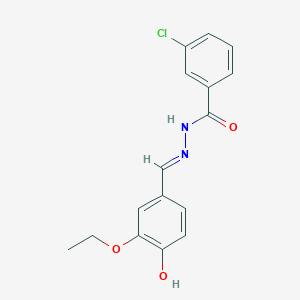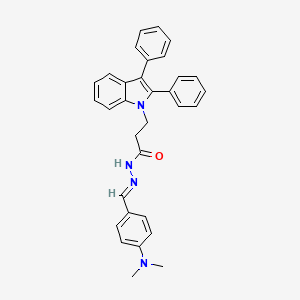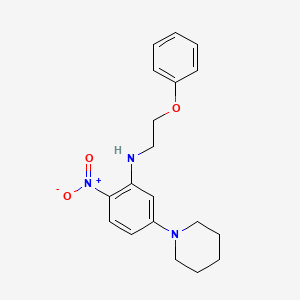
Hydrazine, 1-phenoxyacetyl-2-(3-carboxyprop-2-enoyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-4-OXO-4-(2-PHENOXYACETOHYDRAZIDO)BUT-2-ENOIC ACID is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxyacetohydrazido group and a but-2-enoic acid moiety. The presence of these functional groups makes it an interesting subject for studies related to organic synthesis, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-OXO-4-(2-PHENOXYACETOHYDRAZIDO)BUT-2-ENOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Phenoxyacetohydrazide: This step involves the reaction of phenoxyacetic acid with hydrazine hydrate under reflux conditions to form phenoxyacetohydrazide.
Condensation Reaction: The phenoxyacetohydrazide is then subjected to a condensation reaction with an appropriate aldehyde or ketone to form the corresponding hydrazone.
Cyclization and Oxidation: The hydrazone undergoes cyclization and subsequent oxidation to yield the final product, (2E)-4-OXO-4-(2-PHENOXYACETOHYDRAZIDO)BUT-2-ENOIC ACID.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(2E)-4-OXO-4-(2-PHENOXYACETOHYDRAZIDO)BUT-2-ENOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
(2E)-4-OXO-4-(2-PHENOXYACETOHYDRAZIDO)BUT-2-ENOIC ACID has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.
Medicine: It may be investigated for its therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism by which (2E)-4-OXO-4-(2-PHENOXYACETOHYDRAZIDO)BUT-2-ENOIC ACID exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenoxyacetohydrazido group may play a role in binding to specific sites, while the but-2-enoic acid moiety could influence the compound’s reactivity and stability. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
Similar Compounds
4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide: This compound shares structural similarities with (2E)-4-OXO-4-(2-PHENOXYACETOHYDRAZIDO)BUT-2-ENOIC ACID and is known for its bioactive properties.
1,2-Cyclohexane Dicarboxylic Acid Diisononyl Ester: Although structurally different, this compound is used in industrial applications and can be compared in terms of its functional group chemistry.
Uniqueness
The uniqueness of (2E)-4-OXO-4-(2-PHENOXYACETOHYDRAZIDO)BUT-2-ENOIC ACID lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C12H12N2O5 |
|---|---|
分子量 |
264.23 g/mol |
IUPAC 名称 |
(E)-4-oxo-4-[2-(2-phenoxyacetyl)hydrazinyl]but-2-enoic acid |
InChI |
InChI=1S/C12H12N2O5/c15-10(6-7-12(17)18)13-14-11(16)8-19-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,15)(H,14,16)(H,17,18)/b7-6+ |
InChI 键 |
DCHBFTOEYSPLKO-VOTSOKGWSA-N |
手性 SMILES |
C1=CC=C(C=C1)OCC(=O)NNC(=O)/C=C/C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)OCC(=O)NNC(=O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-fluorobenzamide](/img/structure/B11696601.png)
![(3Z)-3-{(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11696611.png)
![N-(Dibenzo[B,D]furan-1-YL)acetamide](/img/structure/B11696612.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-ethylphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11696618.png)

![4-{[(4-Chloro-3-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11696620.png)
![N'-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11696625.png)


![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2,5-dimethylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11696637.png)

![3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B11696650.png)

![ethyl 2-chloro-5-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11696665.png)
